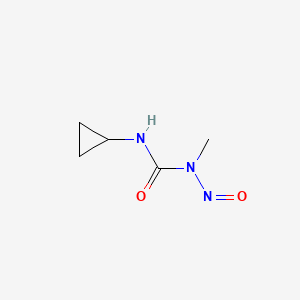

1-Cyclopropyl-3-methyl-3-nitrosourea

Description

Historical Context and Significance of N-Nitrosourea Compounds in Chemical Biology

The story of N-nitrosourea compounds is deeply rooted in the mid-20th century with the discovery of their potent biological activities. These compounds are characterized by a nitroso group (-N=O) attached to a urea (B33335) backbone. The initial interest in N-nitrosoureas was sparked by their demonstrated cytotoxic effects, which led to their investigation as potential chemotherapeutic agents.

One of the earliest and most well-known examples is N-Methyl-N-nitrosourea (MNU). plos.orgresearchgate.net Its ability to alkylate nucleic acids and proteins was a pivotal discovery, establishing the mechanism of action for this class of compounds. nih.gov This alkylating ability is responsible for their biological effects, including their mutagenic and carcinogenic properties, which have made them valuable tools in cancer research to induce tumor formation in animal models. plos.orgresearchgate.net

The development of N-nitrosourea chemistry expanded to include a wide range of derivatives with different substituents, each designed to modify the compound's reactivity, selectivity, and pharmacokinetic properties. This has led to the synthesis of numerous analogs, some of which have been investigated for their therapeutic potential. nih.govnih.gov The overarching goal of this research has been to enhance the desired biological activity while minimizing unwanted side effects.

Structural Elucidation and Unique Characteristics of the Cyclopropyl (B3062369) Moiety in Nitrosoureas

The introduction of a cyclopropyl group to the N-nitrosourea scaffold, as seen in 1-Cyclopropyl-3-methyl-3-nitrosourea, is a significant structural modification. The cyclopropyl group is a three-membered carbon ring that possesses unique electronic and steric properties. The strained ring structure results in C-C bonds with increased p-orbital character, giving the ring some properties of a double bond.

This unique electronic nature of the cyclopropyl group can influence the chemical reactivity of the entire molecule. In the context of N-nitrosoureas, the cyclopropyl substituent can affect the stability of the compound and the nature of the reactive species it forms upon decomposition. The presence of this group can modulate the alkylating potential of the molecule, a key determinant of its biological activity.

Furthermore, the compact and rigid nature of the cyclopropyl ring can impact how the molecule interacts with biological macromolecules. This can influence its ability to bind to specific enzymes or receptors, potentially leading to more targeted biological effects. The synthesis of molecules containing a cyclopropyl moiety has been an active area of research, with various methods developed to incorporate this functional group into larger structures. nih.gov

Overview of Research Trajectories for this compound

While direct experimental data on this compound is scarce, its research trajectory can be inferred from studies on closely related compounds. The combination of a cyclopropyl group and a methyl group on the nitrosourea (B86855) backbone suggests a molecule with a distinct reactivity profile.

Research on similar compounds, such as 1-Cyclopropyl-1-nitrosourea, has explored their potential as biologically active agents. nih.gov The presence of the cyclopropyl group is often associated with unique metabolic pathways and can influence the distribution of the compound in biological systems.

The methyl group, on the other hand, is a common feature in many well-studied nitrosoureas, like N-Methyl-N-nitrosourea. nih.gov Its role in the alkylating mechanism of these compounds is well-established. Therefore, research on this compound would likely focus on understanding how the interplay between the cyclopropyl and methyl groups affects its chemical stability, mechanism of action, and potential biological targets.

Future research could involve the synthesis of this compound to allow for detailed structural analysis using techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. Subsequent studies would likely investigate its chemical reactivity, particularly its decomposition pathways and the nature of the electrophilic species it generates. Finally, its biological activity could be assessed in various in vitro and in vivo models to determine its potential applications in chemical biology and medicinal chemistry.

Data Tables

Table 1: Comparison of Related N-Nitrosourea Compounds

| Compound Name | CAS Number | Molecular Formula | Key Features |

| N-Methyl-N-nitrosourea (MNU) | 684-93-5 | C₂H₅N₃O₂ | A well-characterized mutagen and carcinogen used in research. |

| 1-Cyclopropyl-1-nitrosourea | Not available | C₄H₇N₃O₂ | A cyclopropyl-containing analog of nitrosourea. nih.gov |

| Nitrosourea | 13010-20-3 | CH₃N₃O₂ | The parent compound of the nitrosourea class. nih.gov |

| 3-benzyl-1-methyl-1-nitrosourea | 112899-75-9 | C₉H₁₁N₃O₂ | An analog with a benzyl (B1604629) group. chemsrc.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

80413-71-4 |

|---|---|

Molecular Formula |

C5H9N3O2 |

Molecular Weight |

143.14 g/mol |

IUPAC Name |

3-cyclopropyl-1-methyl-1-nitrosourea |

InChI |

InChI=1S/C5H9N3O2/c1-8(7-10)5(9)6-4-2-3-4/h4H,2-3H2,1H3,(H,6,9) |

InChI Key |

ZRHLWZIFTHTMNK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)NC1CC1)N=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Strategies for N-Nitrosourea Derivatives

The synthesis of N-nitrosourea derivatives is a well-established field, with the primary and most common method being the nitrosation of a corresponding urea (B33335) precursor. This transformation typically involves the reaction of a substituted urea with a nitrosating agent.

A variety of nitrosating agents can be employed, with the choice often depending on the substrate's reactivity and the desired reaction conditions. Common nitrosating agents include:

Nitrous acid (HNO₂): Often generated in situ from the acidification of a nitrite (B80452) salt, such as sodium nitrite (NaNO₂), with a mineral acid (e.g., hydrochloric acid, sulfuric acid) or an organic acid (e.g., formic acid, acetic acid). wikipedia.org

Dinitrogen trioxide (N₂O₃): A more potent nitrosating agent, which can be used in organic solvents.

Nitrosyl halides (e.g., NOCl, NOBr): These are effective nitrosating agents, particularly in non-aqueous media.

Metal nitrites in a two-phase system: This method involves reacting the urea derivative, dissolved in an organic solvent, with a metal nitrite in an aqueous acidic phase, which can lead to improved yields and easier product isolation.

The general mechanism for the nitrosation of a urea involves the electrophilic attack of the nitrosating species (often the nitrosonium ion, NO⁺) on the nitrogen atom of the urea. For unsymmetrically substituted ureas, the site of nitrosation can be influenced by the electronic and steric properties of the substituents on the nitrogen atoms.

Specific Synthetic Routes and Precursors for 1-Cyclopropyl-3-methyl-3-nitrosourea

The synthesis of this compound can be envisioned as a two-step process: the preparation of the urea precursor, 1-cyclopropyl-3-methylurea (B4444233), followed by its selective nitrosation.

Synthesis of Cyclopropyl-Containing Amine and Urea Precursors

The key precursors for 1-cyclopropyl-3-methylurea are cyclopropylamine (B47189) and a methyl isocyanate equivalent, or methylamine (B109427) and a cyclopropyl (B3062369) isocyanate equivalent. Cyclopropylamine is a commercially available starting material and can be synthesized through various methods, including the Hofmann rearrangement of cyclopropanecarboxamide. google.com

The most direct and common method for the synthesis of 1,3-disubstituted ureas is the reaction of an amine with an isocyanate. researchgate.net Therefore, 1-cyclopropyl-3-methylurea can be readily prepared by the reaction of cyclopropylamine with methyl isocyanate. This reaction is typically fast and high-yielding, often proceeding at room temperature in a variety of aprotic solvents like dichloromethane (B109758) or tetrahydrofuran.

Alternatively, the reaction of methylamine with cyclopropyl isocyanate would also yield the desired urea. The choice between these two routes would likely depend on the commercial availability and cost of the respective isocyanates.

Table 1: Proposed Synthesis of 1-Cyclopropyl-3-methylurea

| Reactant 1 | Reactant 2 | Product | Typical Conditions |

| Cyclopropylamine | Methyl Isocyanate | 1-Cyclopropyl-3-methylurea | Aprotic solvent (e.g., CH₂Cl₂), Room Temperature |

| Methylamine | Cyclopropyl Isocyanate | 1-Cyclopropyl-3-methylurea | Aprotic solvent (e.g., CH₂Cl₂), Room Temperature |

Nitrosation Chemistry for the Formation of the N-Nitrosourea Moiety

The final step in the synthesis of this compound is the selective nitrosation of 1-cyclopropyl-3-methylurea. The key challenge in this step is to control the regioselectivity of the nitrosation, as there are two nitrogen atoms that could potentially be nitrosated.

In the case of 1,3-dialkylureas, kinetic studies of their nitrosation in acidic media have been conducted. researchgate.net The mechanism involves the formation of a nitrosonium ion (NO⁺) which then attacks one of the urea nitrogens. The relative nucleophilicity of the two nitrogen atoms will influence the site of nitrosation. In 1-cyclopropyl-3-methylurea, the nitrogen attached to the methyl group is generally considered to be more nucleophilic and less sterically hindered than the nitrogen attached to the cyclopropyl group. Therefore, nitrosation is expected to occur preferentially at the N-3 position.

A common procedure for such a nitrosation would involve dissolving the 1-cyclopropyl-3-methylurea in an acidic medium, such as aqueous formic acid or acetic acid, and then adding a solution of sodium nitrite at a low temperature (e.g., 0-5 °C) to control the exothermic reaction and prevent decomposition of the product. The desired this compound would then be isolated by extraction and purified. It is important to note that N-nitrosoureas can be unstable, and care should be taken during their synthesis and handling.

Reactivity and Utilization of this compound in Organic Synthesis

The presence of the strained cyclopropyl ring and the reactive N-nitroso group in this compound makes it a valuable reagent in organic synthesis, particularly for the generation of reactive intermediates.

In Situ Generation of Reactive Intermediates (e.g., Propadiene)

A key application of cyclopropyl-N-nitrosoureas is their use as precursors for the in situ generation of allenes. While specific studies on this compound are not extensively reported, the closely related 1-cyclopropyl-1-nitrosourea has been shown to be an effective precursor for propadiene (also known as allene).

The generation of propadiene from 1-cyclopropyl-1-nitrosourea is believed to proceed through a base-mediated decomposition. This process allows for the controlled, in situ generation of the highly reactive and gaseous propadiene, avoiding the need to handle it directly. This strategy has been successfully employed in various chemical transformations.

Applications in Rh(III)-Catalyzed Cycloaddition Reactions

The in situ generated propadiene from cyclopropyl-N-nitrosourea precursors has been utilized in rhodium(III)-catalyzed cycloaddition reactions. These reactions often proceed via a C-H activation mechanism, allowing for the efficient construction of complex heterocyclic scaffolds.

For instance, the Rh(III)-catalyzed reaction of benzamides with in situ generated propadiene leads to the formation of isoquinolinones. nih.govnih.gov The proposed catalytic cycle for this type of reaction generally involves the following key steps:

C-H Activation: The Rh(III) catalyst coordinates to the directing group of the substrate (e.g., the amide group of a benzamide) and facilitates the cleavage of an ortho C-H bond, forming a rhodacycle intermediate. nih.gov

Migratory Insertion: The in situ generated propadiene then inserts into the Rh-C bond of the rhodacycle.

Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the final cycloaddition product and regenerate the active Rh(III) catalyst.

This methodology provides a powerful tool for the synthesis of a variety of substituted heterocycles from readily available starting materials. The use of this compound as a propadiene precursor in these reactions would be a logical extension of this chemistry.

Table 2: Application in Rh(III)-Catalyzed Cycloaddition

| Precursor | Reactive Intermediate | Substrate | Catalyst | Product |

| 1-Cyclopropyl-N-nitrosourea derivative | Propadiene | Benzamide | Rh(III) complex | Isoquinolinone |

Chemical Reactivity, Decomposition Kinetics, and Intermediate Formation of 1 Cyclopropyl 3 Methyl 3 Nitrosourea

Mechanistic Pathways of Nitrosourea (B86855) Decomposition in Aqueous and Biological Milieu

The decomposition of N-nitrosoureas in aqueous environments is a complex process that is fundamental to their chemical reactivity. Generally, these compounds are unstable in aqueous solutions, and their breakdown does not require enzymatic activation. The decomposition process is initiated by the abstraction of the proton from the N-3 nitrogen, which is weakly acidic. This leads to the formation of an unstable intermediate that subsequently fragments.

In the case of N-alkyl-N-nitrosoureas, this fragmentation typically yields two key reactive intermediates: an alkyldiazonium ion and an isocyanate. The specific pathway for 1-Cyclopropyl-3-methyl-3-nitrosourea would therefore involve the formation of a cyclopropyldiazonium ion and methylisocyanate.

However, studies on N-cyclopropyl-N-nitrosoureas have revealed an additional decomposition pathway known as denitrosation. This pathway, which is considered atypical for many other alkylnitrosoureas under similar conditions, involves the removal of the nitroso group. researchgate.net The propensity for N-cyclopropyl-N-nitrosoureas to undergo denitrosation highlights the significant influence of the cyclopropyl (B3062369) substituent on the molecule's stability and reactive pathways. researchgate.net In biological systems, the decomposition products of nitrosoureas can interact with various biomolecules. nih.gov The generated alkylating species can modify nucleic acids and proteins, while the isocyanate can carbamoylate proteins.

Identification and Characterization of Reactive Alkylating Species (e.g., Diazonium Ions, Carbonium Ions)

The decomposition of this compound is predicted to generate highly reactive alkylating species. The primary alkylating agent is believed to be the cyclopropyldiazonium ion. Evidence for the diazonium ion as the crucial intermediate, rather than a free carbonium ion, comes from comparative mutagenicity studies of N-cyclopropyl and N-allyl-N-nitroso compounds. nih.gov These studies showed that cyclopropylating analogues were significantly more potent mutagens than their allylating counterparts. nih.gov If a free cyclopropylmethyl cation were formed, it would be expected to rapidly rearrange to the more stable allyl cation, leading to similar mutagenic potencies. The observed higher mutagenicity of the cyclopropyl compounds suggests that alkylation occurs via the cyclopropyldiazonium ion before it can rearrange. nih.gov

The cyclopropylmethyl cation is a classic example of a non-classical carbocation, known for its exceptional stability due to the ability of the cyclopropane (B1198618) ring's bent bonds to overlap with the vacant p-orbital of the cationic center. stackexchange.comquora.com This stabilization, often referred to as "dancing resonance," is even greater than that provided by a phenyl group. quora.com However, this cation is also prone to rapid rearrangement, yielding a mixture of cyclopropylmethyl, cyclobutyl, and homoallyl derivatives upon solvolysis. echemi.comstackexchange.comstackexchange.com The fact that the biological activity of cyclopropyl nitrosoureas points to a cyclopropylating species indicates that the diazonium ion is the key effector, reacting with nucleophiles before significant formation and rearrangement of a free carbonium ion can occur. nih.gov

Kinetic Analysis of this compound Decomposition

Quantitative kinetic data for the decomposition of this compound are not extensively documented in the public literature. However, qualitative and comparative studies provide significant insight into its reactivity. Research on a series of N-cyclopropyl-N-nitrosoureas has shown that these compounds decompose much more rapidly in methanol (B129727) than N-methyl-N-nitrosourea. researchgate.net This accelerated decomposition is a key feature of nitrosoureas bearing a cyclopropyl group.

Furthermore, a comparative study on the mutagenicity and chemical properties of various N-methyl-N'-alkyl-N-nitrosoureas found a small positive correlation between the rate of decomposition and mutagenic activity. nih.gov This suggests that the faster the compound decomposes to release its alkylating species, the higher its biological activity. The hydrolysis rates for N-nitroso-N-cyclopropyl urea (B33335) in aqueous buffered solutions were found to be not significantly different from the corresponding N-nitroso-N-allyl urea. nih.gov

| Compound Class | Relative Decomposition Rate | Primary Alkylating Species | Key Findings |

| N-Cyclopropyl-N-nitrosoureas | Much more rapid than N-methyl-N-nitrosourea | Cyclopropyldiazonium ion | Undergoes an atypical denitrosation pathway. researchgate.net |

| N-methyl-N'-alkyl-N-nitrosoureas | Positively correlated with mutagenicity | Alkyldiazonium ion | Cyclic N'-alkyl groups show higher mutagenicity. nih.gov |

| N-nitroso-N-cyclopropyl urea | Similar to N-nitroso-N-allyl urea | Cyclopropyldiazonium ion | Mutagenicity suggests alkylation by the diazonium ion, not a free cation. nih.gov |

Influence of Cyclopropyl and Methyl Substituents on Decomposition Rate and Pathway

The substituents on the nitrosourea molecule play a critical role in determining its stability, decomposition rate, and the nature of the resulting reactive species. The presence of a cyclopropyl group directly attached to the N-1 nitrogen significantly accelerates the decomposition rate compared to a simple alkyl group like methyl. researchgate.net This is attributed to the electronic properties of the cyclopropyl ring, which can stabilize the transition state of the decomposition process.

The nature of substituents on the cyclopropane ring itself also has a substantial effect on the stability of N-cyclopropyl-N-nitrosoureas and the ratio of decomposition products. researchgate.net In the specific case of this compound, the methyl group at the N-3 position primarily influences the properties of the resulting isocyanate (methylisocyanate) and does not directly participate in the formation of the alkylating agent. Comparative studies of N-methyl-N'-alkyl-N-nitrosoureas have shown that those with cyclic N'-alkyl groups, such as cyclopropyl, exhibit significantly higher mutagenic activity than those with acyclic N'-alkyl groups. nih.gov This underscores the profound influence of the cyclopropyl moiety on the biological and chemical reactivity of the molecule.

Steric and Electronic Effects Governing Reactivity

The reactivity of this compound is governed by a combination of steric and electronic effects imparted by its substituents.

Electronic Effects: The cyclopropyl group is the dominant factor influencing the compound's reactivity. The carbon-carbon bonds within the cyclopropane ring have significant p-character, often described by the Walsh orbital model. wikipedia.org This allows the ring to act as a good electron donor through hyperconjugation, which can effectively stabilize an adjacent positive charge. wikipedia.orgstackexchange.com This electronic stabilization is crucial in the transition state leading to the formation of the cyclopropyldiazonium ion, thereby lowering the activation energy and accelerating the rate of decomposition. The ability of the cyclopropyl group to stabilize a carbocation is so pronounced that the cyclopropylmethyl cation is exceptionally stable, more so than a benzyl (B1604629) cation. quora.comstackexchange.com

Molecular Mechanisms of Interaction with Deoxyribonucleic Acid Dna

Site Selectivity and Adduct Formation on DNA Bases

The precise location of alkylation on the DNA molecule is not random. It is influenced by the chemical nature of the alkylating species generated from the parent nitrosourea (B86855) and the nucleophilicity of the various sites within the DNA. unc.edu

Guanine (B1146940) is the most nucleophilic of the DNA bases and, consequently, the most frequent target for alkylation. nih.govdntb.gov.ua The two primary sites of attack on guanine are the N7 and O6 positions. mdpi.com

N7-Guanine: This is often the most common site of alkylation, accounting for a significant portion of the total DNA adducts formed by many nitrosoureas. mdpi.comnih.gov Alkylation at this position introduces a positive charge into the imidazole (B134444) ring of guanine, which can destabilize the glycosidic bond, potentially leading to depurination and the formation of an abasic site. researchgate.net

O6-Guanine: While typically less frequent than N7 alkylation, the formation of O6-alkylguanine adducts is considered a highly significant lesion. mdpi.com The oxygen at the O6 position is involved in the Watson-Crick hydrogen bonding with cytosine. Alkylation of this site disrupts this pairing, leading to mispairing with thymine (B56734) during DNA replication. mdpi.com This results in GC → AT transition mutations if not repaired. mdpi.comnih.gov

The ratio of alkylation at the O6 versus the N7 position of guanine is a key determinant of a nitrosourea's biological potency and varies depending on the specific alkyl group. For instance, N-ethyl-N-nitrosourea (EtNU) shows a higher propensity for oxygen alkylation (a higher O6/N7 ratio) compared to N-methyl-N-nitrosourea (MeNU). nih.gov

| Alkylation Site | MeNU (% of Total Adducts) | EtNU (% of Total Adducts) | Significance |

|---|---|---|---|

| N7-Guanine | ~65-70% | ~10-15% | Major adduct, can lead to depurination. |

| O6-Guanine | ~6-8% | ~8-10% | Highly mutagenic, causes GC→AT transitions. |

| N3-Adenine | ~8-10% | ~3-5% | Can block DNA replication. |

| Phosphate Groups | ~12% | ~55-60% | Affects DNA backbone integrity. nih.govdntb.gov.ua |

Certain bifunctional nitrosoureas, particularly the 2-chloroethylnitrosoureas (CENUs), are capable of forming DNA interstrand cross-links (ICLs). researchgate.netresearchgate.net This is a two-step process. researchgate.net The first step involves the alkylation of a nucleophilic site, typically the O6 position of guanine, on one strand of the DNA. researchgate.net In the second, slower step, the haloethyl group attached to the guanine undergoes an intramolecular cyclization to form a reactive intermediate. This intermediate then reacts with a nucleophilic site on the opposite DNA strand, such as the N1 of cytosine, creating a covalent bridge that links the two strands. researchgate.net These ICLs are particularly cytotoxic as they prevent the separation of the DNA strands, which is essential for both replication and transcription. researchgate.net

It is important to note that 1-Cyclopropyl-3-methyl-3-nitrosourea is a monofunctional alkylating agent. It lacks the 2-haloethyl moiety required for the second step of cross-linking. Therefore, its primary mechanism of action is mono-alkylation of DNA bases, leading to single-strand adducts rather than interstrand cross-links.

Impact of the Cyclopropyl (B3062369) Substituent on DNA Alkylation Specificity and Pattern

The identity of the alkyl group on the N1 position of the nitrosourea is a critical determinant of the reactivity and selectivity of the resulting alkylating species. In this compound, the presence of the cyclopropyl group is expected to have a profound impact.

The cyclopropylmethyl carbocation is known to possess exceptional stability, even greater than that of a benzyl (B1604629) carbocation. echemi.comstackexchange.com This stability arises from the unique electronic structure of the three-membered ring. The C-C bonds in cyclopropane (B1198618) are described as "bent bonds" and have significant p-orbital character, allowing them to effectively overlap with the adjacent empty p-orbital of the carbocationic center. echemi.comstackexchange.comquora.com This delocalization of the positive charge, sometimes referred to as "bent bond resonance," significantly lowers the energy of the cation. echemi.comstackexchange.com

This high degree of stabilization has two major implications for DNA alkylation:

Reaction Kinetics: The formation of a highly stabilized cyclopropyl cation intermediate from the corresponding diazonium ion is likely to be energetically favorable, potentially influencing the rate of decomposition of the parent nitrosourea and the subsequent alkylation reaction.

Site Selectivity: The stability and "softness" of the electrophilic cyclopropyl cation could alter its preference for different nucleophilic sites on DNA compared to "harder" electrophiles like the methyl cation. This could potentially alter the ratio of alkylation at different oxygen and nitrogen positions, including the critical O6/N7-guanine ratio. Natural products containing a cyclopropane moiety are known to act as DNA alkylating agents, underscoring the reactivity of this functional group. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations

Theoretical Underpinnings of Nitrosourea (B86855) SAR and QSAR

The fundamental principle of SAR and QSAR is that the biological activity of a chemical compound is a function of its molecular structure and physicochemical properties. wikipedia.org For the nitrosourea class, QSAR models are developed to establish a mathematical correlation between molecular descriptors and a measured biological endpoint, such as anticancer potency. researchgate.netnih.gov

Early QSAR studies on nitrosoureas identified lipophilicity, quantified by the octanol/water partition coefficient (log P), as a critical determinant of their antitumor activity. nih.gov This is because the ability of these compounds to cross biological membranes, including the blood-brain barrier, is essential for reaching their intracellular target, DNA. taylorandfrancis.com The general paradigm for nitrosourea SAR involves correlating biological activity with parameters that describe the compound's hydrophobicity, electronic effects, and steric properties. nih.govacs.org

The process of building a QSAR model involves several key steps:

Data Set Selection : A series of structurally related nitrosourea compounds with experimentally determined biological activities is compiled. wikipedia.org

Descriptor Calculation : Various molecular descriptors are calculated for each compound. These can be empirical (like log P), constitutional (molecular weight), or theoretical (quantum chemical descriptors). mdpi.com

Model Development : Statistical methods, such as multiple linear regression, are used to create an equation that links the descriptors to the biological activity. nih.govosti.gov

Model Validation : The predictive power of the model is rigorously tested to ensure its reliability. nih.gov

These models serve as powerful tools for predicting the activity of novel, unsynthesized nitrosourea analogs and for understanding the mechanistic basis of their action. nih.govresearchgate.net

Correlation of Molecular Structure with Alkylating Potency

The primary mechanism of action for nitrosourea compounds is the alkylation of nucleic acids and proteins. researchgate.netnih.gov The core N-nitroso-N-ureido functional group is inherently unstable under physiological conditions and undergoes non-enzymatic decomposition to yield highly reactive electrophilic species. nih.gov

This decomposition process generates two key intermediates:

An alkyldiazonium hydroxide , which subsequently releases a carbonium ion . This carbocation is a potent electrophile that alkylates nucleophilic sites on DNA bases, primarily the O⁶ and N⁷ positions of guanine (B1146940). nih.govhowmed.net

An isocyanate species, which can react with the lysine (B10760008) residues of proteins, a process known as carbamoylation. nih.govhowmed.net

The alkylating activity is considered the principal contributor to the cytotoxic effects of nitrosoureas. nih.gov For many clinically relevant nitrosoureas, such as Carmustine (BCNU) and Lomustine (CCNU), the presence of a 2-chloroethyl group on the N-1 position is crucial. nih.gov This group facilitates a two-step alkylation process, leading to the formation of DNA interstrand cross-links, which are particularly difficult for cancer cells to repair and are highly cytotoxic. nih.gov The molecular structure, therefore, directly dictates the generation of these reactive intermediates, and any modification to the parent molecule can significantly alter its stability, decomposition pathway, and ultimately, its alkylating potency.

Role of Substituent Variations (e.g., Cyclopropyl (B3062369), Methyl) in Modulating Activity

The substituents attached to the N-1 and N-3 positions of the urea (B33335) backbone play a pivotal role in modulating the physicochemical properties and biological activity of nitrosoureas. These modifications can influence lipophilicity, metabolic stability, and steric interactions with the target molecule.

The cyclopropyl group at the N-1 position of 1-Cyclopropyl-3-methyl-3-nitrosourea is a noteworthy feature. The cyclopropyl ring is a versatile substituent in medicinal chemistry for several reasons:

Conformational Rigidity : It introduces a degree of structural constraint, which can lead to more favorable binding to biological targets. nih.gov

Metabolic Stability : The C-H bonds in a cyclopropyl ring are stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.govhyphadiscovery.com

Electronic Properties : The ring possesses enhanced π-character in its C-C bonds, allowing it to participate in electronic interactions that can influence drug-receptor binding. nih.govstackexchange.com

Lipophilicity : It increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. nih.gov

The methyl group at the N-3 position also significantly influences the compound's properties. In general, small alkyl groups like methyl affect:

Steric Profile : While small, the methyl group can influence the molecule's conformation and how it interacts with its biological targets.

Electronic Effects : As an electron-donating group, it can subtly alter the electronic distribution within the nitrosourea moiety, potentially affecting its decomposition rate. beilstein-journals.org

The combination of a cyclopropyl group at N-1 and a methyl group at N-3 in this compound results in a unique lipophilic and steric profile that distinguishes it from other nitrosoureas and dictates its specific biological activity.

| Substituent Group | Position | General Effect on Physicochemical Properties | Potential Impact on Biological Activity |

|---|---|---|---|

| Cyclopropyl | N-1 | Increases lipophilicity, imparts rigidity, enhances metabolic stability. nih.govhyphadiscovery.com | May enhance cell penetration and potency; reduces metabolic inactivation. nih.gov |

| Methyl | N-3 | Increases lipophilicity, acts as an electron-donating group. nih.govbeilstein-journals.org | Can modulate lipophilicity to an optimal range for activity; may influence decomposition rate. |

| 2-Chloroethyl | N-1 | Increases reactivity; key for DNA cross-linking. nih.gov | Confers high cytotoxic activity through the formation of interstrand DNA cross-links. nih.gov |

| Cyclohexyl | N-3 | Significantly increases lipophilicity. nih.gov | Enhances activity against solid tumors and improves CNS penetration. nih.gov |

Application of Quantum Chemical Descriptors in QSAR Modeling

Modern QSAR studies frequently employ quantum chemical descriptors to provide a more profound, mechanism-based understanding of structure-activity relationships. nih.gov These descriptors are calculated using computational quantum mechanics methods, such as Density Functional Theory (DFT), and provide detailed information about the electronic structure and potential reactivity of a molecule. researchgate.netresearchgate.net

For nitrosoureas, these descriptors can quantify aspects of the molecule that govern its decomposition and interaction with DNA. substack.com Key quantum chemical descriptors used in QSAR modeling include:

HOMO and LUMO Energies : The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) relate to the molecule's ability to donate and accept electrons, respectively. ucsb.edu The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

Atomic Charges : The distribution of partial charges on the atoms of the nitrosourea molecule can identify the most likely sites for electrophilic or nucleophilic attack, offering insight into the decomposition mechanism. substack.com

Electron Affinity and Ionization Potential : These descriptors quantify the molecule's ability to accept or lose an electron, which is directly related to its reactivity in biological redox processes. researchgate.net

By incorporating these descriptors, QSAR models can move beyond simple correlations with bulk properties like lipophilicity and capture the electronic subtleties that drive the alkylating potency of nitrosoureas. nih.govchemrxiv.org

| Descriptor | Abbreviation | Significance in Modeling Biological Activity |

|---|---|---|

| Energy of the Highest Occupied Molecular Orbital | EHOMO | Relates to the molecule's susceptibility to electrophilic attack and its electron-donating capability. ucsb.edu |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Indicates the molecule's ability to accept electrons and its reactivity towards nucleophiles. ucsb.edu |

| HOMO-LUMO Energy Gap | ΔE | Correlates with chemical reactivity and molecular stability. A smaller gap suggests higher reactivity. researchgate.net |

| Dipole Moment | μ | Reflects the polarity of the molecule, influencing solubility and membrane transport. mdpi.com |

| Ionization Potential | IP | The energy required to remove an electron; relates to the molecule's potential to undergo oxidation. researchgate.net |

| Electron Affinity | EA | The energy released when an electron is added; relates to the molecule's potential to undergo reduction. researchgate.net |

Comparative Analysis of this compound within Nitrosourea QSAR Paradigms

Placing this compound within the established QSAR paradigms for nitrosoureas requires a comparative analysis of its unique structural features against those of well-studied analogs.

A critical point of differentiation is the absence of the 2-chloroethyl group at the N-1 position. This moiety is a hallmark of highly active clinical nitrosoureas like Carmustine and Lomustine and is considered essential for their ability to induce DNA interstrand cross-links. nih.govnih.gov The N-1 cyclopropyl group in this compound would lead to a different reactive intermediate upon decomposition—a cyclopropylmethyl carbonium ion instead of a 2-chloroethyl carbonium ion. This would result in simple mono-alkylation of DNA rather than cross-linking, suggesting a fundamentally different and likely less cytotoxic mechanism of action compared to the chloroethylnitrosoureas.

Compared to a simple analog like N-methyl-N-nitrosourea (MNU), the addition of the cyclopropyl group at the N-1 position increases both the molecular weight and the lipophilicity. This structural modification would place it in a different parameter space within a multi-variate QSAR model, predicting a distinct activity profile. The increased metabolic stability conferred by the cyclopropyl ring could lead to a longer biological half-life compared to nitrosoureas with more easily metabolized alkyl chains. hyphadiscovery.com

| Compound Name | N-1 Substituent | N-3 Substituent | Key Mechanistic Feature |

|---|---|---|---|

| This compound | Cyclopropyl | Methyl | Generates cyclopropylmethyl carbocation; DNA mono-alkylation. |

| Carmustine (BCNU) | 2-Chloroethyl | 2-Chloroethyl | Generates 2-chloroethyl carbocation; DNA interstrand cross-linking. nih.gov |

| Lomustine (CCNU) | 2-Chloroethyl | Cyclohexyl | Generates 2-chloroethyl carbocation; DNA interstrand cross-linking; high lipophilicity. nih.gov |

| N-methyl-N-nitrosourea (MNU) | Methyl | None (H) | Generates methyl carbocation; DNA mono-alkylation (methylation). nih.gov |

Computational Chemistry and Theoretical Modeling of 1 Cyclopropyl 3 Methyl 3 Nitrosourea

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. Methods like Density Functional Theory (DFT) and Ab Initio Hartree-Fock are powerful tools for this purpose. researchgate.netdtic.mil

For 1-Cyclopropyl-3-methyl-3-nitrosourea, these calculations would begin by optimizing the molecular geometry to find the most stable arrangement of its atoms in space (i.e., the lowest energy conformation). DFT methods, such as B3LYP, are often used for their balance of accuracy and computational cost in determining properties like bond lengths, bond angles, and dihedral angles. scielo.org.mx Ab initio methods, while typically more computationally intensive, provide highly accurate results based solely on first principles without empirical parameters. dtic.milrsc.org

The electronic structure, which governs the molecule's chemical behavior, is also elucidated. These calculations produce electron density maps, showing the probability of finding an electron in a particular region of the molecule. This information is crucial for identifying electron-rich and electron-deficient areas, which are key to understanding reactivity.

Table 1: Representative Theoretical Bond Lengths and Angles for a Nitrosourea (B86855) Moiety (Data from analogous compounds)

| Parameter | Bond | Calculated Value (Å or °) | Method/Basis Set |

|---|---|---|---|

| Bond Length | N-N | ~1.32 | DFT/B3LYP |

| Bond Length | N=O | ~1.22 | DFT/B3LYP |

| Bond Length | C=O | ~1.23 | DFT/B3LYP |

| Bond Angle | N-N=O | ~114 | DFT/B3LYP |

| Bond Angle | C-N-N | ~118 | DFT/B3LYP |

Note: The data presented are typical values for the nitrosourea functional group and are illustrative. Specific values for this compound would require dedicated calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital to which it is most likely to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A small gap suggests that the molecule can be easily excited and is therefore more reactive, whereas a large gap implies higher stability. wuxiapptec.comajchem-a.com For this compound, the HOMO is expected to be localized on the nitrosourea group, while the LUMO would also involve this functionality, indicating its role as the primary site of chemical reactions.

Reactivity indices derived from these calculations, such as chemical potential, hardness, and softness, provide quantitative measures of the molecule's reactivity.

Table 2: Illustrative Frontier Orbital Energies and Reactivity Indices

| Parameter | Definition | Illustrative Value (eV) |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 to -8.0 |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |

| HOMO-LUMO Gap (ΔE) | LUMO Energy - HOMO Energy | 4.5 to 6.0 |

| Chemical Hardness (η) | (LUMO - HOMO) / 2 | 2.25 to 3.0 |

| Electronegativity (χ) | -(HOMO + LUMO) / 2 | 3.75 to 5.25 |

Note: These values are representative for similar organic molecules and serve as an estimation. Actual values require specific quantum chemical calculations for the target compound.

Computational Simulation of Reaction Pathways and Transition States for Decomposition and Alkylation

N-nitrosoureas are known to be unstable under physiological conditions, decomposing to form reactive intermediates that can alkylate biological macromolecules like DNA. nih.govresearchgate.net Computational chemistry can model these complex reaction pathways. nih.gov By calculating the potential energy surface, researchers can identify the most probable decomposition routes and the structures of transient intermediates and transition states. e3s-conferences.orgmdpi.com

For this compound, the decomposition is expected to initiate with the formation of a diazonium ion and an isocyanate. The presence of the cyclopropyl (B3062369) group introduces unique possibilities, including potential ring-opening reactions of the resulting carbocation intermediates. researchgate.netosti.gov Transition state theory calculations can determine the activation energies for these steps, revealing the kinetics of the decomposition and subsequent alkylation reactions. researchgate.net This provides insight into how the cyclopropyl substituent might influence the compound's reactivity and biological activity compared to other nitrosoureas.

Theoretical Approaches to DNA-Compound Interactions

The therapeutic and toxic effects of many N-nitrosoureas stem from their ability to alkylate DNA. nih.govnih.govscilit.com Computational modeling is a powerful tool for studying these interactions at an atomic level. Using techniques like molecular docking and quantum mechanics/molecular mechanics (QM/MM), scientists can simulate how the reactive species generated from this compound would bind to DNA.

These simulations can predict the preferred sites of alkylation on the DNA bases (e.g., the O6 and N7 positions of guanine) and the structure of the resulting DNA adducts. acs.org Theoretical models can also explore the energetic favorability of different binding modes and the conformational changes induced in the DNA double helix upon adduct formation. researchgate.net This information is vital for understanding the mechanisms of cytotoxicity and mutagenicity.

Conformational Analysis and Intramolecular Interactions Involving the Cyclopropyl Group

Studies on similar N-cyclopropyl amides have revealed unexpected conformational preferences due to the electronic properties of the cyclopropyl ring, which can interact with adjacent pi-systems. nih.govresearchgate.net In this compound, intramolecular interactions, such as hydrogen bonds or steric repulsions between the cyclopropyl, methyl, and nitroso groups, would dictate the most stable conformer(s). rsc.org Understanding these conformational preferences is crucial as they can affect the molecule's ability to interact with biological targets. The unique "bent" bonds of the cyclopropane (B1198618) ring can also participate in specific non-covalent interactions, influencing its binding affinity and reactivity. researchgate.net

In Vitro Genotoxicity Studies and Cellular Response Mechanisms

Mechanisms of Genetic Material Damage Induced by Nitrosoureas

Nitrosoureas represent a class of alkylating agents that induce damage to genetic material through a dual mechanism involving both alkylation and carbamoylation. nih.govnih.gov Upon spontaneous, nonenzymatic decomposition in a cellular environment, these compounds generate two reactive intermediates: a diazonium ion and an isocyanate moiety. nih.govresearchgate.net

The diazonium ion is a potent electrophile that covalently attaches alkyl groups to nucleophilic sites on DNA bases. researchgate.netresearchgate.net This process, known as DNA alkylation, is considered the primary driver of the genotoxic and cytotoxic effects of nitrosoureas. researchgate.netnih.gov Alkylation can occur at various positions on the purine (B94841) and pyrimidine (B1678525) bases, with the O⁶-position of guanine (B1146940) being a particularly critical target. nih.govresearchgate.netnih.gov Alkylation at this site can lead to mispairing during DNA replication, resulting in GC to AT transition mutations. nih.gov Other sites of alkylation include the N7-position of guanine and the N3-position of adenine. researchgate.netmdpi.com For chloroethylnitrosoureas, an initial alkylation at the O⁶-position of guanine can be followed by a second reaction, leading to the formation of DNA interstrand cross-links (ICLs). nih.govnih.gov These ICLs are highly cytotoxic lesions that covalently link the two strands of the DNA helix, thereby blocking essential cellular processes like DNA replication and transcription. nih.govresearchgate.net

The second reactive intermediate, an organic isocyanate, mediates the carbamoylation of proteins. nih.govresearchgate.net This reaction involves the covalent modification of lysine (B10760008) residues on proteins, which can lead to the inactivation of their biological functions. nih.govresearchgate.net While DNA alkylation is the principal mechanism of genetic damage, carbamoylation can contribute to cytotoxicity by inhibiting DNA repair enzymes, further enhancing the damaging effects of the alkylating moieties. nih.govaacrjournals.org

Assessment of DNA Damage in Cellular Systems (e.g., DNA Adducts, Strand Breaks)

The genotoxic potential of nitrosoureas like 1-Cyclopropyl-3-methyl-3-nitrosourea is assessed in vitro by quantifying the formation of specific DNA lesions, primarily DNA adducts and strand breaks.

DNA Adducts: The primary lesions formed by nitrosoureas are alkylated bases. nih.gov The most significant of these is the O⁶-alkylguanine adduct. mdpi.comnih.gov The formation of these adducts is a critical initiating event in the mutagenicity of these compounds. nih.gov For nitrosoureas containing a chloroethyl group, the initial O⁶-chloroethylguanine monoadduct is a precursor to the highly cytotoxic DNA interstrand cross-links (ICLs). nih.govnih.gov The conversion of the monoadduct to an ICL is a delayed process, allowing time for cellular repair mechanisms to intervene. nih.gov The presence and quantity of these adducts can be determined using various analytical techniques, providing a direct measure of DNA damage.

DNA Strand Breaks: While not a direct result of the initial alkylation event, DNA strand breaks are a significant consequence of the cellular processing of nitrosourea-induced adducts. nih.govaacrjournals.org These breaks can arise through two main pathways:

Enzymatic Repair: Cellular DNA repair mechanisms, particularly base excision repair (BER), recognize and remove alkylated bases. This process involves glycosylases that cleave the bond between the damaged base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site. aacrjournals.org These AP sites are then incised by an AP endonuclease, resulting in a single-strand break (SSB) in the DNA backbone. nih.govaacrjournals.org

Chemical Instability: Some alkylated purines are chemically unstable and can be lost from the DNA backbone, also creating AP sites that can lead to strand scission. aacrjournals.org

The accumulation of SSBs and the formation of ICLs, which can be converted into double-strand breaks (DSBs) during replication attempts, are hallmarks of nitrosourea-induced DNA damage. nih.goviiarjournals.org Techniques such as the comet assay (single-cell gel electrophoresis) and alkaline elution are commonly used to quantify both single and double-strand DNA breaks in cellular systems treated with these agents. nih.govnih.govnih.gov

Table 1: Types of DNA Damage Induced by Nitrosoureas in Cellular Systems

| Type of Damage | Description | Method of Assessment | Reference |

|---|---|---|---|

| DNA Adducts | Covalent attachment of alkyl groups to DNA bases, primarily at the O⁶-position of guanine. | Chromatographic techniques, Mass Spectrometry | nih.gov, nih.gov |

| Monoadducts | Initial alkylation lesion, such as O⁶-chloroethylguanine, which can be a precursor to cross-links. | N/A | nih.gov, nih.gov |

| Interstrand Cross-links (ICLs) | Covalent linkages between opposite strands of the DNA double helix, blocking replication and transcription. | Alkaline Elution, Gel Electrophoresis | nih.gov, pnas.org |

| Single-Strand Breaks (SSBs) | Breaks in one strand of the DNA backbone, often arising from the repair of DNA adducts. | Comet Assay, Alkaline Sucrose Sedimentation | nih.gov, aacrjournals.org |

| Double-Strand Breaks (DSBs) | Breaks in both strands of the DNA backbone, often resulting from the processing of ICLs during replication. | Comet Assay, γH2AX Foci Analysis | iiarjournals.org |

Cellular Signaling Pathways and DNA Repair Mechanisms Activated in Response to Nitrosourea-Induced Lesions

Cells have evolved sophisticated networks of DNA repair and signaling pathways to counteract the genotoxic effects of agents like nitrosoureas. researchgate.net The response to nitrosourea-induced lesions is multifaceted, involving direct damage reversal, excision repair, and complex signaling cascades that coordinate cell cycle arrest and apoptosis.

Direct Repair: The most critical defense against the mutagenic O⁶-alkylguanine adducts is the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). mdpi.comnih.gov MGMT acts as a "suicide enzyme," stoichiometrically transferring the alkyl group from the O⁶-position of guanine to one of its own cysteine residues. nih.govresearchgate.net This action directly reverses the damage but also inactivates the MGMT protein. researchgate.net The level of MGMT expression in a cell is a key determinant of its resistance to nitrosoureas. nih.gov By repairing the O⁶-chloroethylguanine monoadduct, MGMT prevents the subsequent formation of lethal interstrand cross-links. nih.govnih.gov

Excision Repair Pathways: When direct reversal by MGMT is insufficient or for other types of adducts, cells employ excision repair pathways.

Base Excision Repair (BER): This pathway is the primary mechanism for repairing smaller alkylation adducts at the N-positions of purines (e.g., N7-methylguanine, N3-methyladenine). mdpi.commdpi.com

Nucleotide Excision Repair (NER): While primarily responsible for bulky, helix-distorting lesions, NER can also participate in the repair of certain nitrosourea-induced adducts and cross-links. mdpi.commdpi.com

Mismatch Repair (MMR): The MMR system can recognize and attempt to repair the mispairs caused by O⁶-alkylguanine during replication. However, this can lead to futile repair cycles, resulting in the formation of DNA double-strand breaks and triggering cell death. iiarjournals.org

DNA Damage Signaling: The presence of persistent DNA lesions, particularly ICLs and DSBs, activates complex signaling pathways to coordinate a cellular response. The primary kinases that sense this damage are Ataxia-Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR). iiarjournals.org These kinases phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK2 and CHK1, which in turn orchestrate cell cycle arrest, typically at the G2/M phase. iiarjournals.org This arrest provides additional time for the cell to repair the damage. If the damage is too extensive to be repaired, these signaling pathways can trigger apoptosis (programmed cell death). nih.goviiarjournals.org

Effects of this compound on Cell Cycle Progression in In Vitro Models

The extensive DNA damage caused by nitrosoureas profoundly impacts the progression of the cell cycle. The activation of DNA damage checkpoints leads to delays or arrests at specific phases, preventing the cell from replicating a damaged genome. iiarjournals.org

Studies on various nitrosourea (B86855) analogs have consistently shown a significant perturbation of the cell cycle, characterized primarily by an accumulation of cells in the late S and G2 phases. nih.gov This G2 arrest is a well-documented response to DNA cross-linking agents. iiarjournals.org The formation of ICLs poses a formidable block to the DNA replication machinery during the S phase, and the resulting stalled replication forks and subsequent DSBs trigger the ATR/ATM-mediated G2/M checkpoint. nih.goviiarjournals.orgnih.gov

The specific effects of this compound would be expected to follow this pattern. In vitro treatment of cell lines would likely result in:

S Phase Delay: A slowing of transit through the S phase as the replication machinery encounters DNA adducts.

G2/M Arrest: A pronounced accumulation of cells in the G2 phase of the cell cycle, preventing entry into mitosis with damaged DNA. nih.gov This is often the most prominent effect observed with cross-linking nitrosoureas. nih.gov

Induction of Polyploidy: In some cases, cells may escape the mitotic block without proper chromosome segregation, leading to multiple rounds of DNA replication without cell division and resulting in polyploid cells. nih.gov

The extent of cell cycle arrest is typically dose-dependent. iiarjournals.org While this arrest is a survival mechanism to allow for DNA repair, prolonged arrest due to irreparable damage ultimately leads to the induction of apoptosis or other forms of cell death. iiarjournals.orgnih.gov

Table 2: Summary of Nitrosourea Effects on Cell Cycle Phases

| Cell Cycle Phase | Observed Effect | Underlying Mechanism | Reference |

|---|---|---|---|

| G1 Phase | Cells in G1 are sensitive to killing by cross-linking nitrosoureas. | Damage is incurred, but the major block to progression occurs later in the cycle. | nih.gov |

| S Phase | Slowing of DNA replication; cells in S phase can be less sensitive to killing by cross-linking agents but more sensitive to agents that only alkylate. | Replication fork stalling at sites of DNA adducts and ICLs. | nih.gov, nih.gov |

| G2/M Phase | Pronounced and prolonged cell accumulation (arrest). | Activation of the ATM/ATR-CHK1/CHK2 DNA damage checkpoint in response to ICLs and DSBs to prevent mitotic entry. | iiarjournals.org, nih.gov |

Q & A

Basic Research Questions

Q. What are the validated synthetic protocols for 1-Cyclopropyl-3-methyl-3-nitrosourea, and how can purity be optimized during synthesis?

- Methodological Answer : Synthesis typically involves reacting cyclopropylamine with methyl isocyanate followed by nitrosation using sodium nitrite under acidic conditions. Purity optimization requires controlling reaction temperature (0–5°C during nitrosation) and using anhydrous solvents to minimize hydrolysis. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical. Purity should be verified via HPLC (C18 column, UV detection at 254 nm) and ¹H NMR (e.g., using TSP as an internal standard for quantification) .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should assess degradation kinetics under controlled variables:

- Temperature : 4°C (refrigerated), 25°C (ambient), 40°C (accelerated).

- Humidity : 30% RH vs. 70% RH.

- Light exposure : UV vs. dark storage.

Samples are analyzed periodically via LC-MS to detect degradation products (e.g., denitrosation to urea derivatives). Data should be modeled using Arrhenius equations for shelf-life prediction. Note: Nitrosoureas are thermally labile; refrigeration and desiccants are recommended for long-term storage .

Advanced Research Questions

Q. How can contradictory findings regarding the mutagenic potential of this compound be resolved?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., bacterial vs. mammalian cell models). A tiered approach is recommended:

In vitro Ames test (TA98/Salmonella strain) with metabolic activation (S9 fraction).

Comet assay in human lymphocytes to assess DNA strand breaks.

Dose-response analysis to distinguish threshold effects from linear trends.

Confounding factors (e.g., impurities like residual nitrosating agents) must be ruled out via rigorous analytical characterization .

Q. What mechanistic pathways explain the alkylating activity of this compound in cancer models?

- Methodological Answer : The compound decomposes in physiological conditions to release methyl diazonium ions, which alkylate DNA at guanine N7 positions. Advanced studies should combine:

- Isotopic labeling (¹⁴C-methyl group) to track adduct formation.

- Molecular dynamics simulations to predict binding affinity for DNA repair enzymes (e.g., O⁶-methylguanine-DNA methyltransferase).

- Transcriptomic profiling (RNA-seq) to identify downstream pathways (e.g., p53 activation, apoptosis). Contradictory efficacy data in vivo may stem from tumor microenvironment variability (e.g., pH, hypoxia) .

Q. How do solvent systems influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Solvent polarity and proticity significantly affect nitrosourea stability. For example:

- Polar aprotic solvents (DMF, DMSO): Enhance electrophilicity but may accelerate decomposition.

- Nonpolar solvents (toluene): Improve stability but reduce solubility.

A systematic study using kinetic analysis (UV-Vis monitoring at 400 nm for nitroso group decay) and DFT calculations can optimize solvent selection. Data contradictions often arise from incomplete solvent drying or trace metal contamination .

Data Analysis and Contradiction Resolution

Q. What statistical approaches are recommended to address variability in cytotoxicity assays for this compound?

- Methodological Answer : Use mixed-effects models to account for batch-to-batch variability (e.g., cell passage number, reagent lots). For IC₅₀ discrepancies:

- Meta-analysis of published data with standardized normalization (e.g., cell viability relative to untreated controls).

- Bootstrap resampling to estimate confidence intervals for dose-response curves.

Outliers should be scrutinized for experimental artifacts (e.g., endotoxin contamination in cell media) .

Q. How can researchers differentiate between primary degradation products and synthetic impurities in this compound?

- Methodological Answer : Employ tandem mass spectrometry (LC-MS/MS) with high-resolution orbitrap detectors to assign molecular formulas. Comparative studies using stressed samples (heat/light exposure) vs. synthetic intermediates identify impurities. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.